1,1'-Diethyl-4,4'-dicarbocyanine iodide
Overview
Description
1,1’-Diethyl-4,4’-dicarbocyanine iodide: is a cyanine dye known for its strong absorption in the near-infrared region. This compound is widely used in various scientific fields due to its unique optical properties. It is often employed in applications such as fluorescence microscopy, flow cytometry, and as a photosensitizer in photodynamic therapy .
Mechanism of Action
Target of Action
1,1’-Diethyl-4,4’-dicarbocyanine iodide, also known as (4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide, is a well-known photographic sensitizing dye . It belongs to the class of quinocyanine dyes
Mode of Action
The compound exhibits red and blue shifted absorption bands on aggregation . The presence of iodide anion and iminium cation in the molecular structure of the compound causes interactions between opposite charges together with π−π dispersive interaction between a highly polarizable group of atoms . These interactions contribute to both peaks in the Q-band region .
Biochemical Pathways
It is known that the compound has a slight peak from 450 nm to the visible range with a strong valley in the 520 nm region .
Result of Action
It is known that the compound forms j-aggregates when more of it is added to the blended ratio as its absorption region starts to experience a bathochromic shift where the peak at 890 nm is slightly shifted to 910 nm .
Action Environment
It is known that the compound is a solid at room temperature
Biochemical Analysis
Biochemical Properties
The presence of iodide anion and iminium cation in the 1,1’-Diethyl-4,4’-dicarbocyanine iodide molecular structure causes interactions between opposite charges together with π−π dispersive interaction between a highly polarizable group of atoms . This contributes to both peaks in the Q-band region .
Molecular Mechanism
Its structure suggests that it may interact with other molecules through charge interactions and π−π dispersive interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Diethyl-4,4’-dicarbocyanine iodide can be synthesized through a condensation reaction between 1-ethyl-2-methylquinolinium iodide and 1-ethyl-2-methylquinolinium iodide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent and requires heating to reflux conditions .
Industrial Production Methods: Industrial production of 1,1’-Diethyl-4,4’-dicarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Diethyl-4,4’-dicarbocyanine iodide primarily undergoes photochemical reactions due to its strong absorption in the near-infrared region. It can participate in photoisomerization and photobleaching reactions .
Common Reagents and Conditions:
Photoisomerization: This reaction occurs under light irradiation, where the dye absorbs photons and undergoes a structural change.
Photobleaching: Prolonged exposure to light can lead to the degradation of the dye, resulting in a loss of fluorescence.
Major Products Formed:
Photoisomerization: The major product is the isomerized form of the dye.
Photobleaching: The major products are degraded fragments of the dye molecule.
Scientific Research Applications
1,1’-Diethyl-4,4’-dicarbocyanine iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: Acts as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic photodiodes and other optoelectronic devices.
Comparison with Similar Compounds
- 1,1’-Diethyl-2,2’-dicarbocyanine iodide
- 1,1’-Diethyl-4,4’-cyanine iodide
- 3,3’-Diethylthiadicarbocyanine iodide
- 3,3’-Diethylthiatricarbocyanine iodide
Comparison: 1,1’-Diethyl-4,4’-dicarbocyanine iodide is unique due to its strong absorption in the near-infrared region, making it particularly useful for applications requiring deep tissue penetration and minimal background fluorescence. Other similar compounds may have different absorption maxima and photostability, which can influence their suitability for specific applications .
Properties
IUPAC Name |
(4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N2.HI/c1-3-28-20-18-22(24-14-8-10-16-26(24)28)12-6-5-7-13-23-19-21-29(4-2)27-17-11-9-15-25(23)27;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGZLJIBGBJNTI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432740 | |
Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18300-31-7 | |
Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,1'-Diethyl-4,4'-dicarbocyanine iodide be used for sensitive detection in microfluidic systems?
A1: Yes, this compound has been successfully employed as a model analyte in phase-shift fiber-loop ring-down spectroscopy (PS-FLRDS), a technique particularly suitable for sensitive detection in microfluidic systems with limited optical path lengths []. This method relies on measuring the phase shift of a modulated laser beam passing through an optical fiber loop, with the phase shift changing proportionally to the analyte's concentration. The research demonstrated a detection limit of approximately 6 µM for DDCI-4 in a 30-40 µm absorption path, highlighting its potential for applications requiring high sensitivity within confined spaces.
Q2: How does the vibrational structure of this compound influence its spectroscopic properties?
A2: The vibrational structure of DDCI-4 plays a crucial role in its two-dimensional electronic spectroscopy (2DES) []. The molecule exhibits a characteristic six-peak pattern in its 2DES spectra, arising from coherently excited vibrational modes in both the ground and excited electronic states. These vibrational coherences are attributed to specific Feynman pathways, reflecting the coupling between electronic and vibrational degrees of freedom within the molecule. This intricate interplay between electronic and vibrational dynamics underscores the importance of considering both aspects when interpreting the spectroscopic behavior of DDCI-4.
Q3: What makes fiber-loop ring-down spectroscopy advantageous for studying compounds like this compound?
A3: Fiber-loop ring-down spectroscopy (FLRDS) offers distinct advantages for studying absorbing compounds like DDCI-4, especially when dealing with limited sample volumes or short path lengths []. This technique measures the decay rate of light intensity within an optical fiber loop, which is directly influenced by the presence and concentration of absorbing species. This approach eliminates the need for precise path length measurements, a significant advantage when working with microfluidic systems or small sample volumes. FLRDS's ability to provide sensitive absorption measurements in confined settings makes it particularly well-suited for investigating the optical properties and behavior of compounds like DDCI-4 in diverse applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.